3-(5-乙基-1,2,4-噁二唑-3-基)苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

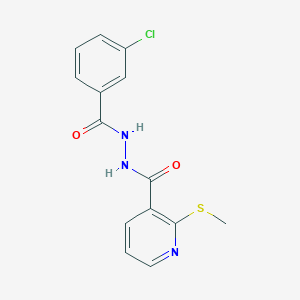

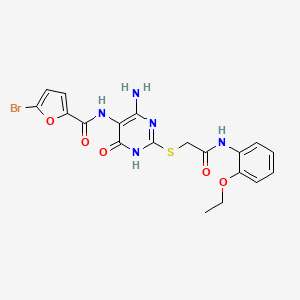

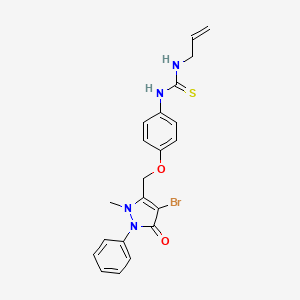

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a chemical compound with the molecular formula C10H11BN2O3 . It is a solid substance and is physically and chemically stable .

Molecular Structure Analysis

The InChI code for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is 1S/C10H11BN2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring with an ethyl group.Physical And Chemical Properties Analysis

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a solid substance . It has a molecular weight of 218.02 . It is physically and chemically stable .科学研究应用

药物化学与药物发现

1,2,4-噁二唑,以3-(5-乙基-1,2,4-噁二唑-3-基)苯基硼酸为代表,是药物发现中一种重要的基团。它出现在许多实验性、研究性以及上市药物中。 例如,阿他鲁仑、纳尔美汀、阿美那韦、奥扎尼莫德、阿齐沙坦美多昔米尔和奥匹卡酮都包含了这种基团 。研究人员正在探索其作为药效团设计新型药物的潜力。

一锅法合成

该化合物可以通过一锅法直接从酰胺肟和各种羧酸衍生物或醛合成。 这种高效途径主要在非质子极性溶剂(如 DMSO)中,使用无机碱进行,已在药物化学中得到应用 .

热敏功能

已开发出获得具有热敏性质的 1,2,4-噁二唑的方法。 这些化合物扩展了在生物活性化合物设计中使用噁二唑核心作为酰胺或酯类连接体的可能性 .

碱催化环化

两步法包括制备 O-酰基酰胺肟,然后在有机碱的作用下进行环化,该方法快速、高效且易于后处理。 然而,它们需要一个单独的 O-酰基酰胺肟制备预处理步骤 .

氧化环化

存在多种氧化环化反应,但它们在药物设计中的应用仍然有限。 研究人员正在继续探索它们的潜力 .

生物等排体和连接体设计

噁二唑核心是一种用途广泛的生物等排体和连接体。 将其整合到药物分子中,可以实现结构变化,同时保持所需的特性 .

总之,3-(5-乙基-1,2,4-噁二唑-3-基)苯基硼酸在这些不同的领域都具有潜力,从药物发现到创新的合成方法。研究人员正在继续探索其潜力,使其成为科学界的一个激动人心的研究领域。 🌟

生化分析

Biochemical Properties

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active sites of these enzymes. The boronic acid group in 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is known to form complexes with diols and other nucleophiles, which can modulate enzyme activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their function and stability .

Cellular Effects

The effects of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of specific kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Furthermore, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Molecular Mechanism

At the molecular level, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming reversible covalent bonds with the active sites of enzymes. This interaction can lead to the inhibition of enzyme function, affecting various biochemical pathways. Additionally, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid can bind to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These binding interactions can alter the conformation and function of the target biomolecules, leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and moisture. Long-term exposure to 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid has been shown to affect cellular function, including changes in cell viability, proliferation, and differentiation. These effects are likely due to the compound’s ability to modulate enzyme activity and gene expression over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid vary with different dosages. At low doses, this compound can exert beneficial effects, such as the inhibition of specific enzymes involved in disease pathways. At higher doses, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that are subsequently excreted from the body. The interaction of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid with transporters and binding proteins can affect its localization and accumulation within cells, influencing its biological activity .

Subcellular Localization

The subcellular localization of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid within these compartments can influence its interactions with biomolecules and its overall biological effects .

属性

IUPAC Name |

[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKLYGGFHUZTEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NOC(=N2)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2568486.png)

![(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2568490.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)

![12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B2568495.png)

![1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2568500.png)